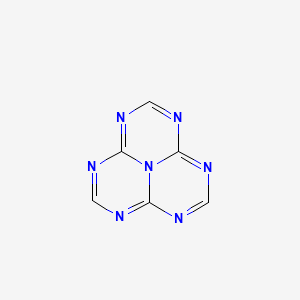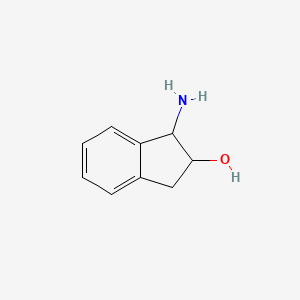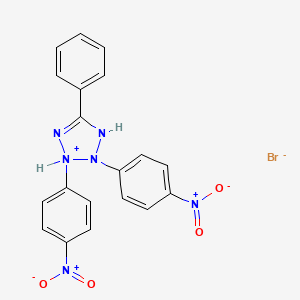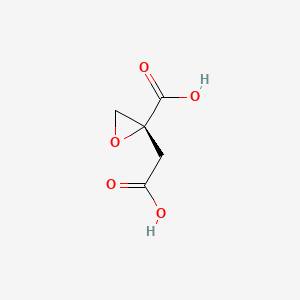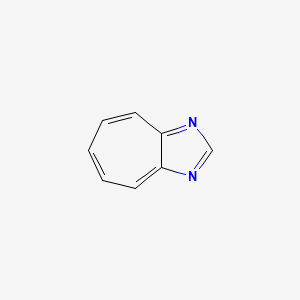
Cycloheptimidazole
Übersicht
Beschreibung
Cycloheptimidazole (CHI) is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one carbon atom. It has gained attention in recent years due to its potential applications in scientific research. CHI exhibits a unique structure and properties that make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Luminescence Turn-On Sensing of Anions
Cyclo[2]benzimidazole, a derivative of cycloheptimidazole, demonstrates a notable increase in luminescence efficiency when binding with anions. This is attributed to the inhibition of the excited-state intramolecular proton-transfer (ESIPT) pathway upon anion binding, which is initially responsible for non-radiative deactivation in photoexcited cyclo[2]benzimidazole (Abraham et al., 2011).
Improvement of Drug Properties
Cyclodextrins, related to cycloheptimidazole, have been used to modify the physicochemical properties of hydrophobic drugs. They enhance the solubility and dissolution rate of drugs like albendazole, improving their therapeutic efficacy (García et al., 2014).
Treatment of Vaginal Candidiasis
Cyclodextrins, structurally similar to cycloheptimidazole, have been used in bioadhesive tablets for treating vaginal candidiasis. They form inclusion complexes with drugs like itraconazole to enhance water solubility and reduce side effects, while maintaining antifungal activity (Cevher et al., 2014).
Development of Anticancer Agents
Benzimidazole, a core structure in cycloheptimidazole, is being explored for its potential in anticancer therapy. Its structural similarity to nucleotides in the human body makes it a significant pharmacophore in medicinal chemistry (Yadav et al., 2016).
Improving Antimicrobial Activities
Benzimidazole and its derivatives, including cycloheptimidazole, have demonstrated a range of antimicrobial activities. They are effective against various infections due to their inhibitory activities and favorable selectivity ratio (Singh et al., 2012).
Anti-Inflammatory Drug Development
Benzimidazole derivatives, related to cycloheptimidazole, are gaining attention as potential anti-inflammatory agents. The substituents on the benzimidazole ring significantly contribute to their anti-inflammatory activity (Veerasamy et al., 2021).
Broad Spectrum Antiparasitic and Antibacterial Activity
Nitroheterocyclic compounds, which include 5- and 2-nitroimidazoles related to cycloheptimidazole, show therapeutic potential against a variety of protozoan and bacterial infections. They have been used in treatments for giardiasis, trichomoniasis, and other infections (Raether & Hänel, 2003).
Eigenschaften
IUPAC Name |
cyclohepta[d]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-7-8(5-3-1)10-6-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGSSIJHLUDJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348532 | |
| Record name | Cycloheptimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptimidazole | |
CAS RN |
275-94-5 | |
| Record name | Cycloheptimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



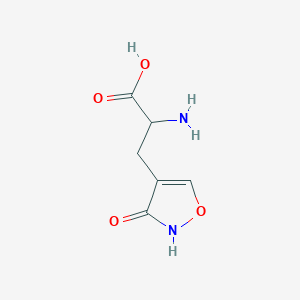
![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)
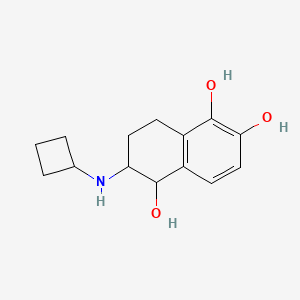

![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)
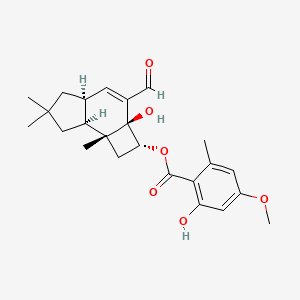
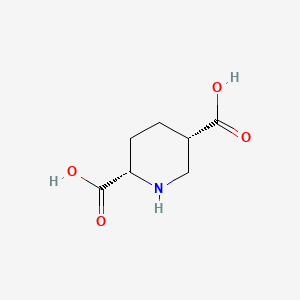
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-7,9-dihydropurin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1218369.png)
